
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been studied for their potential therapeutic applications . The compound has a complex structure with several functional groups, including a methylpiperidinyl group, an indole group, a sulfonyl group, and a trifluoromethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of the compound is complex, with several functional groups. The InChI code for the compound is 1S/C14H20N2O3S/c1-11-5-3-4-10-16 (11)20 (18,19)14-8-6-13 (7-9-14)15-12 (2)17/h6-9,11H,3-5,10H2,1-2H3, (H,15,17) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.39 . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Biological and Pharmacological Research
Antimicrobial Activity
Some derivatives of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide have been synthesized and evaluated for their biological activities, showing promise against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes. These compounds display significant activity, highlighting the potential of related molecules in developing new antimicrobial agents (Khalid et al., 2014).
Antioxidant Properties
Research into 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives has demonstrated considerable antioxidant activity. This suggests the potential of structurally similar compounds for development as new antioxidant agents, with certain modifications on the phenyl ring enhancing activity (Gopi & Dhanaraju, 2020).
Chemical Synthesis and Application
Synthetic Routes and Derivatives
The synthesis of biologically active derivatives involving sulfonamide and acetamide groups has been explored, yielding compounds with potential applications in medicinal chemistry and as enzyme inhibitors. This includes processes for creating molecules with added functionality and potential therapeutic value (Darwish et al., 2014).
Inhibitory Action on Enzymes
A series of sulfonamides structurally related to certain inhibitors have been prepared and tested against human carbonic anhydrase isoforms. These studies reveal low nanomolar inhibition values and suggest the importance of such compounds in treating various pathologies including cancer and obesity (Carta et al., 2017).
Future Directions
Phenoxy acetamide and its derivatives, including this compound, have been studied for their potential therapeutic applications . This suggests that future research could focus on exploring the therapeutic potential of this compound and designing new derivatives that could enhance safety and efficacy .
properties
IUPAC Name |
2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O5S/c1-17-10-12-30(13-11-17)24(33)15-31-14-22(20-4-2-3-5-21(20)31)37(34,35)16-23(32)29-18-6-8-19(9-7-18)36-25(26,27)28/h2-9,14,17H,10-13,15-16H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBCCNDLUNXZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

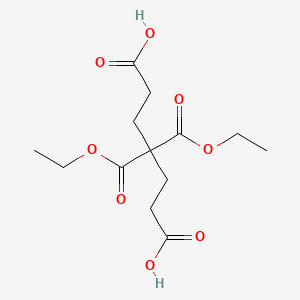
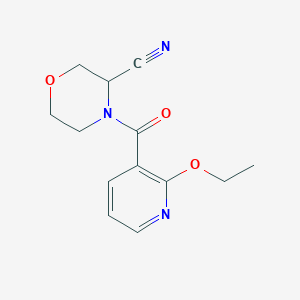
![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2679037.png)
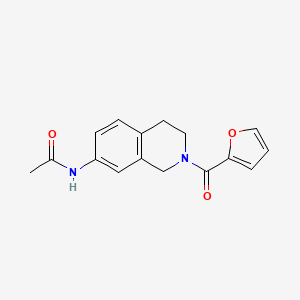
![2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2679042.png)


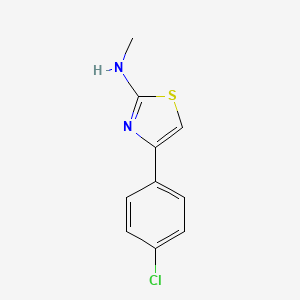
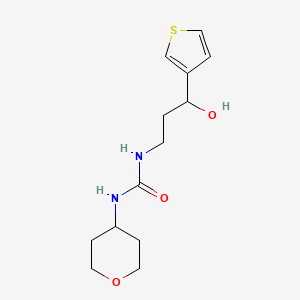
![6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine](/img/structure/B2679050.png)
![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2679052.png)
![7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-5,7,9-trih ydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2679053.png)
![4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2679055.png)
